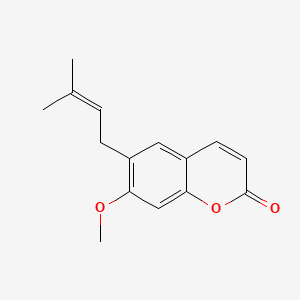

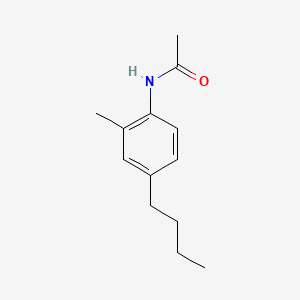

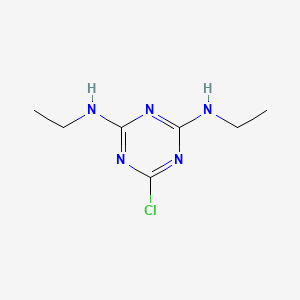

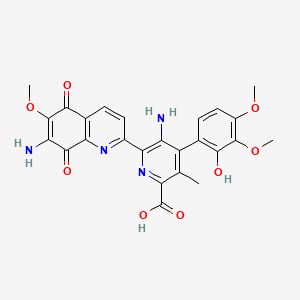

N-(4-butyl-2-methylphenyl)acetamide

Overview

Description

Scientific Research Applications

SMIP004 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of various chemical reactions and conditions.

Biology: SMIP004 is employed in biological studies to understand its effects on cellular processes, particularly apoptosis.

Medicine: The compound is extensively studied for its potential therapeutic applications in cancer treatment.

Industry: SMIP004 is used in the development of new drugs and therapeutic agents.

In Vivo

N-(4-butyl-2-methylphenyl)acetamide has been used in a variety of in vivo experiments to study its pharmacological effects. Studies have shown that this compound has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been used to study the effects of the compound on the immune system and to investigate its potential as an anti-cancer agent.

In Vitro

N-(4-butyl-2-methylphenyl)acetamide has also been used in a variety of in vitro experiments to study its biochemical and physiological effects. Studies have shown that this compound has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Other studies have shown that this compound has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

Mode of Action

SMIP004 operates through a unique ubiquinone uncompetitive mechanism of inhibition . It binds to a distinct N-terminal region of the NDUFS2 subunit, leading to the rapid disassembly of Complex I . This interaction inhibits the activity of the complex, disrupting the normal flow of electrons through the electron transport chain .

Pharmacokinetics

It is known that smip004 is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Action Environment

The action of SMIP004 can be influenced by various environmental factors. For instance, glucose limitation can enhance the cytotoxicity of SMIP004 against cancer cells . Moreover, the compound’s effectiveness can be influenced by the microenvironment of the tumor, including factors such as oxygen and nutrient availability

Biological Activity

N-(4-butyl-2-methylphenyl)acetamide has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the androgen receptor, which is involved in the regulation of male hormones.

Advantages and Limitations for Lab Experiments

N-(4-butyl-2-methylphenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound with a variety of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. It is a highly volatile compound, and it is toxic if ingested.

Future Directions

The potential applications of N-(4-butyl-2-methylphenyl)acetamide are still being explored. Future research could focus on the development of new synthetic methods for the production of this compound, as well as the development of new pharmaceuticals based on the compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Finally, research could be done to investigate the potential toxic effects of this compound and to develop methods of minimizing its toxicity.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

SMIP004 is known to interact with several key enzymes and proteins within the cell. It inhibits the NADH:ubiquinone oxidoreductase (complex I) of the mitochondrial electron transport chain . This interaction is unique as it involves an uncompetitive mechanism of inhibition . Additionally, SMIP004 has been identified as a SKP2 E3 ligase inhibitor, which leads to the stabilization of p27, a protein involved in cell cycle regulation .

Cellular Effects

SMIP004 has been shown to have profound effects on various types of cells, particularly cancer cells. It selectively induces apoptosis in human prostate cancer cells . In breast cancer cells, SMIP004 treatment inhibits oxygen consumption and metabolically induced aerobic glycolysis, as well as oxidative stress . This leads to an enhanced anti-cancer activity in 3D culture compared to 2D monolayer cells .

Molecular Mechanism

The molecular mechanism of action of SMIP004 involves its interaction with mitochondrial complex I and SKP2. It inhibits complex I through a unique ubiquinone uncompetitive mechanism of inhibition that involves a distinct N-terminal region of the catalytic subunit NDUFS2 . This leads to rapid disassembly of complex I . As a SKP2 inhibitor, SMIP004 downregulates SKP2 and stabilizes p27, thereby inducing apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Over time, SMIP004 has shown to have a potent inhibitory effect on the growth of prostate and breast cancer xenografts in mice . It induces cell apoptosis and inhibits DNA-damage response, showing remarkable inhibitory effects after radiation in breast cancer .

Metabolic Pathways

SMIP004 is involved in the mitochondrial electron transport chain where it inhibits the NADH:ubiquinone oxidoreductase (complex I) . This interaction disrupts the normal flow of electrons within the chain, affecting ATP production and leading to increased production of reactive oxygen species .

Preparation Methods

The synthesis of SMIP004 involves the reaction of 4-butyl-2-methylaniline with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like pyridine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

SMIP004 undergoes several types of chemical reactions, including:

Oxidation: SMIP004 can be oxidized to form various oxidative products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of SMIP004 can be achieved using reducing agents like lithium aluminum hydride.

Substitution: SMIP004 can undergo substitution reactions, particularly at the aromatic ring.

Comparison with Similar Compounds

SMIP004 is unique in its mechanism of action compared to other similar compounds. While compounds like piericidin A also inhibit mitochondrial complex I, they do so through a ubiquinone-competitive mechanism. In contrast, SMIP004 inhibits complex I through a ubiquinone-uncompetitive mechanism, making it a more selective and potent inhibitor . Similar compounds include:

Piericidin A: A ubiquinone-competitive inhibitor of mitochondrial complex I.

Rotenone: Another inhibitor of mitochondrial complex I, but with a different mechanism of action.

Properties

IUPAC Name |

N-(4-butyl-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMECVBUGMWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372672 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-00-3 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-butyl-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

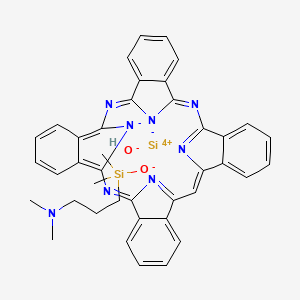

![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)